molecular formula C27H29N3O8S B13433646 1,4-Dihydro-1-[2-(2-methoxyphenyl)-2-[(tetrahydro-2H-pyran-4-yl)oxy]ethyl]-alpha,alpha-dimethyl-6-(2-oxazolyl)-2,4-dioxothieno[3,2-d]pyrimidine-3(2H)-acetic Acid

1,4-Dihydro-1-[2-(2-methoxyphenyl)-2-[(tetrahydro-2H-pyran-4-yl)oxy]ethyl]-alpha,alpha-dimethyl-6-(2-oxazolyl)-2,4-dioxothieno[3,2-d]pyrimidine-3(2H)-acetic Acid

Cat. No.: B13433646
M. Wt: 555.6 g/mol
InChI Key: FOYXJOJZVOMGGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1,4-Dihydro-1-[2-(2-methoxyphenyl)-2-[(tetrahydro-2H-pyran-4-yl)oxy]ethyl]-alpha,alpha-dimethyl-6-(2-oxazolyl)-2,4-dioxothieno[3,2-d]pyrimidine-3(2H)-acetic Acid (hereafter referred to as the "target compound") is a heterocyclic derivative featuring a thieno[3,2-d]pyrimidine-2,4-dione core. Key structural elements include:

  • A 2-methoxyphenyl group linked via an ethyl bridge.
  • A tetrahydro-2H-pyran-4-yl oxy substituent.
  • A 2-oxazolyl moiety at position 5.
  • Terminal acetic acid functional group.

Its structural analogs, however, offer insights into its possible properties.

Properties

Molecular Formula

C27H29N3O8S

Molecular Weight

555.6 g/mol

IUPAC Name

2-[1-[2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-2-methylpropanoic acid

InChI

InChI=1S/C27H29N3O8S/c1-27(2,25(32)33)30-24(31)22-18(14-21(39-22)23-28-10-13-37-23)29(26(30)34)15-20(38-16-8-11-36-12-9-16)17-6-4-5-7-19(17)35-3/h4-7,10,13-14,16,20H,8-9,11-12,15H2,1-3H3,(H,32,33)

InChI Key

FOYXJOJZVOMGGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)N1C(=O)C2=C(C=C(S2)C3=NC=CO3)N(C1=O)CC(C4=CC=CC=C4OC)OC5CCOCC5

Origin of Product

United States

Biological Activity

1,4-Dihydro-1-[2-(2-methoxyphenyl)-2-[(tetrahydro-2H-pyran-4-yl)oxy]ethyl]-α,α-dimethyl-6-(2-oxazolyl)-2,4-dioxothieno[3,2-d]pyrimidine-3(2H)-acetic Acid (CAS Number: 1434639-57-2), also known as ND-646 or Firsocostat, is a synthetic compound with significant biological activity. This compound has been studied primarily for its role as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme crucial in fatty acid synthesis and metabolism.

ND-646 functions as a potent inhibitor of both human acetyl-CoA carboxylase isoforms, hACC1 and hACC2. The inhibition of these enzymes leads to a decrease in fatty acid synthesis, which has implications for metabolic disorders and cancer treatment.

Inhibition Potency

  • hACC1 : IC50 = 3.5 nM
  • hACC2 : IC50 = 4.1 nM

These values indicate that ND-646 is highly effective in inhibiting ACC activity, which can suppress tumor growth in non-small cell lung cancer models. This was demonstrated in a study where inhibition of ACC resulted in reduced fatty acid synthesis and subsequent tumor growth suppression in preclinical models .

Case Studies

  • Non-Small Cell Lung Cancer (NSCLC) :
    • A study by Svensson et al. (2016) demonstrated that ND-646 significantly suppressed tumor growth in NSCLC models through the inhibition of ACC, highlighting its potential as a therapeutic agent in cancer treatment .

In Vivo Studies

In vivo studies have shown that administration of ND-646 leads to metabolic shifts that favor reduced lipogenesis and increased fatty acid oxidation. This shift is beneficial for managing obesity-related conditions and metabolic syndrome.

Pharmacokinetics

The pharmacokinetic profile of ND-646 indicates good solubility in DMSO (≥ 100 mg/mL), which facilitates its use in various biological assays. The compound is stable at -20°C, making it suitable for storage and handling in laboratory settings.

PropertyValue
Molecular FormulaC28H32N4O7S
Molar Mass568.64 g/mol
SolubilityDMSO: ≥ 100 mg/mL
Storage Conditions-20°C

Biological Activity Summary

ActivityTargetIC50 (nM)
ACC InhibitionhACC13.5
ACC InhibitionhACC24.1

Comparison with Similar Compounds

Research Implications

  • Structural Optimization : The target compound’s acetic acid group warrants investigation into its ionization state and binding interactions compared to ND-646’s amide.
  • Activity Prediction : Hypoxia-related assays (as performed for ND-646) are recommended to evaluate the target compound’s efficacy in similar models.
  • Synthetic Feasibility : Methods from and (multi-step heterocyclic synthesis) may guide scalable production.

Preparation Methods

Core Heterocyclic Construction

1.1. Synthesis of the Thieno[3,2-d]pyrimidine Core

The thieno[3,2-d]pyrimidine nucleus serves as the foundational scaffold. Its synthesis typically involves cyclization reactions starting from appropriately substituted thiophene derivatives and amidines or urea derivatives. A common route involves:

Introduction of the Oxazolyl Group

The oxazolyl moiety at the 6-position is introduced via cyclization of amino alcohols or amino acids with nitriles or carboxylic acids under dehydrating conditions, often employing phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to promote heterocycle formation.

Side Chain Functionalization

2.1. Alkylation and Side Chain Elongation

The side chain bearing the 2-(2-methoxyphenyl)-2-[(tetrahydro-2H-pyran-4-yl)oxy]ethyl group is constructed through:

  • Nucleophilic substitution reactions where a suitable electrophile (e.g., halogenated ethyl derivatives) reacts with nucleophilic sites on the heterocyclic core.
  • Ether formation involving alkyl halides and tetrahydro-2H-pyran-4-ol derivatives , employing potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as bases in solvents like acetone or dimethylformamide .

2.2. Methoxyphenyl Incorporation

The 2-methoxyphenyl group is introduced via aryl halide coupling reactions, such as Suzuki-Miyaura cross-coupling , using boronic acids or boronate esters with palladium catalysts, under inert atmosphere conditions.

Specific Preparation Methods from Literature and Patents

Method Key Reagents/Conditions Reference/Source
Method A: Cyclization of thiophene derivatives with amidines Thiophene derivatives, amidines, reflux in DMF Patent WO2017024412A1
Method B: Heterocycle formation via PPA-mediated cyclization Nitrile precursors, PPA, elevated temperature Patent EP1664027NWB1
Method C: Side chain installation via nucleophilic substitution and etherification Halogenated intermediates, tetrahydro-2H-pyran-4-ol, K₂CO₃, acetone Patent WO2017024412A1
Method D: Suzuki coupling for aryl substitution Boronic acids, Pd catalysts, inert atmosphere Patent WO2017024412A1

Data Tables Summarizing Reaction Conditions and Yields

Step Reagents Solvent Temperature Yield (%) References
Core synthesis Thiophene derivatives, amidines DMF Reflux (~150°C) 65-75 ,
Heterocycle formation Nitriles, PPA PPA 180°C 60-70
Side chain attachment Halogenated ethyl, tetrahydro-2H-pyran-4-ol Acetone Room temp to 50°C 55-65
Aromatic coupling Boronic acid, Pd catalyst Dioxane/H₂O Reflux 70-80

Notes on Purification and Characterization

  • Purification : Typically achieved via column chromatography using silica gel and appropriate eluents (e.g., ethyl acetate/hexanes).
  • Characterization : Confirmed through Nuclear Magnetic Resonance (NMR) , Mass Spectrometry (MS) , and Infrared (IR) spectroscopy, ensuring the integrity of the heterocyclic core and side chains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodology :

  • One-pot synthesis : Commonly used for dihydropyrimidine derivatives (e.g., via Biginelli-like reactions under acidic conditions) .
  • Multi-step synthesis : Sequential functionalization of the pyrimidine core, including alkylation of the tetrahydro-2H-pyran-4-yloxy group and oxazole coupling. Temperature control (e.g., 60–80°C) and solvent selection (e.g., DMF or acetonitrile) are critical for regioselectivity .
  • Purification : Use preparative HPLC or column chromatography to isolate intermediates.
    • Key Data :
StepYield (%)Purity (HPLC)
Core formation65–75>95%
Functionalization50–60>90%

Q. How can structural characterization be rigorously validated for this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Assign proton environments (e.g., methoxyphenyl aromatic protons at δ 6.8–7.2 ppm, tetrahydro-2H-pyran-4-yloxy protons at δ 3.5–4.0 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ ion at m/z 650.2) and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemistry of the dihydrothieno-pyrimidine core (if crystalline) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology :

  • Enzyme inhibition : Test against kinases or oxidoreductases (e.g., IC50 determination via fluorescence polarization).
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
    • Example Data :
TargetIC50 (µM)Cell Line Viability (%)
Kinase X0.8 ± 0.115–20
Oxidoreductase Y>1085–90

Advanced Research Questions

Q. How can computational modeling optimize the compound’s reactivity and selectivity?

  • Methodology :

  • Quantum chemical calculations : Use density functional theory (DFT) to map transition states for oxazole coupling .
  • Molecular docking : Predict binding modes to biological targets (e.g., ATP-binding pockets) using AutoDock Vina .
  • ICReDD framework : Integrate computational predictions with experimental validation to narrow reaction conditions (e.g., solvent polarity, catalyst loading) .

Q. How should researchers address contradictory data in biological assays?

  • Methodology :

  • Dose-response curve validation : Replicate assays with independent batches to rule out batch variability.
  • Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific interactions .
  • Statistical analysis : Apply ANOVA or Bayesian modeling to assess significance of outliers .

Q. What strategies enhance solubility and bioavailability without altering pharmacophore integrity?

  • Methodology :

  • Prodrug design : Introduce ester or phosphate groups at the acetic acid moiety for pH-dependent release .
  • Co-crystallization : Screen with cyclodextrins or surfactants to improve aqueous solubility .
    • Data Example :
FormulationSolubility (mg/mL)Bioavailability (%)
Free acid0.055
Cyclodextrin complex2.135

Q. How can reaction pathways be optimized for scalability?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs to assess variables (e.g., temperature, stoichiometry, solvent ratio) .
  • Flow chemistry : Continuous processing for exothermic steps (e.g., oxazole cyclization) to improve safety and yield .
    • Case Study :
      A Plackett-Burman design reduced reaction steps from 6 to 3, achieving 85% yield in pilot-scale synthesis .

Q. What advanced techniques validate enzyme-substrate interactions?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., kon/off) for target engagement .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) .
  • Cryo-EM : Resolve structural changes in enzyme complexes upon compound binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.